Lithium, (5-methyl-2-furanyl)-
CAS No.: 54783-53-8
Cat. No.: VC19602874
Molecular Formula: C5H5LiO
Molecular Weight: 88.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54783-53-8 |
|---|---|
| Molecular Formula | C5H5LiO |
| Molecular Weight | 88.1 g/mol |
| IUPAC Name | lithium;5-methyl-2H-furan-2-ide |
| Standard InChI | InChI=1S/C5H5O.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1 |
| Standard InChI Key | YOTJXKVWIFOAJG-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].CC1=CC=[C-]O1 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Composition
The compound’s molecular formula, C₅H₅LiO, corresponds to a lithium-substituted furan derivative with a methyl group at the 5-position of the ring . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Average mass | 88.035 g/mol | |
| Monoisotopic mass | 88.050044 g/mol | |
| IUPAC name | Lithium, (5-methyl-2-furanyl)- |
The furan ring’s aromaticity and electron-rich oxygen atom facilitate lithium coordination, rendering the compound highly reactive. The methyl group at the 5-position introduces steric and electronic effects that modulate its reactivity compared to unsubstituted furyllithium derivatives .
Spectral and Computational Data
While direct spectroscopic data for (5-methyl-2-furyl)lithium are scarce, studies on the 5-methyl-2-furanylmethyl radical (a related species) provide indirect insights. Computational analyses using CBS-QB3 methods reveal that the radical’s ring-opening and rearrangement pathways are thermodynamically favorable, forming cyclohexadienone intermediates . These findings suggest that the lithium analogue may exhibit similar tendencies toward ring-opening under thermal stress, albeit through distinct mechanistic pathways .
Reactivity and Decomposition Pathways
Thermal Decomposition
While no direct studies on (5-methyl-2-furyl)lithium’s decomposition exist, research on the 5-methyl-2-furanylmethyl radical (R₁) provides relevant analogies . Key pathways include:
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Ring-Opening and Rearrangement:
The radical undergoes ring-opening to form a conjugated dienone, which subsequently cyclizes into cyclohexadienone. This intermediate further decomposes to phenol (C₆H₅OH) and cyclopentadiene (C₅H₆) . -
Formation of Linear C₅ Species:
Alternative pathways yield unsaturated linear C₅ hydrocarbons and carbon monoxide (CO) .
These pathways highlight the susceptibility of furan-derived species to ring-opening under thermal conditions, a behavior likely shared by (5-methyl-2-furyl)lithium.
Kinetic and Thermodynamic Parameters
Master equation/RRKM modeling of the 5-methyl-2-furanylmethyl radical predicts high-pressure limit rate constants for decomposition ranging from 10⁻² to 10 bar and temperatures of 1000–2000 K . While these conditions exceed typical laboratory settings, they underscore the compound’s instability under extreme environments.
Applications in Organic Synthesis
Nucleophilic Additions
(5-Methyl-2-furyl)lithium serves as a strong nucleophile, participating in reactions with electrophiles such as carbonyl compounds (aldehydes, ketones) and alkyl halides. For example:
The methyl group enhances steric hindrance, potentially favoring regioselective additions at less hindered positions.
Cross-Coupling Reactions
This reagent may also engage in transition-metal-catalyzed couplings (e.g., Negishi or Kumada couplings) to construct biaryl or alkyl-aryl frameworks. Such reactions are valuable in synthesizing furan-containing polymers or pharmaceuticals .
Computational and Experimental Research Gaps
Despite its synthetic utility, (5-methyl-2-furyl)lithium remains undercharacterized. Key research priorities include:
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Spectroscopic Characterization: IR and NMR data to confirm structure and bonding.
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Kinetic Studies: Pressure-dependent rate constants for decomposition.
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Synthetic Applications: Exploration in asymmetric catalysis or polymer chemistry.
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